(3-Formylphenyl)azanium;chloride
Description
(3-Formylphenyl)azanium;chloride is an organic ammonium salt characterized by a phenyl ring substituted with a formyl (-CHO) group at the 3-position and an ammonium (NH₃⁺) group, with chloride as the counterion. The molecular formula is C₇H₇ClNO, and its structure combines aromatic, aldehyde, and charged ammonium functionalities.
Properties
IUPAC Name |
(3-formylphenyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-5H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJGVPCLWKFJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[NH3+])C=O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP estimated via fragment-based methods.
Functional Group Analysis
- Formyl Group: Unique to this compound, this group enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation). In contrast, compounds like [2-(2,6-dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium;chloride feature ketones, which are less reactive toward amines but participate in condensation reactions .
- Ammonium Charge: All compounds exhibit a positive charge, but the hybridization varies. For example, trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride has a quaternary ammonium center, increasing hydrophilicity compared to primary/secondary amines in other analogs .
Physicochemical Properties
- Solubility: The formyl group in this compound likely improves water solubility compared to hydrophobic analogs like triethyl-[(3-phenoxyphenyl)methyl]azanium;chloride (LogP ~4.5) .
- Stability: Phenothiazine-containing derivatives (e.g., ) may exhibit photodegradation due to the conjugated heterocyclic system, whereas the formyl group in the target compound could render it sensitive to oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
